molecular formula C12H7IO2 B12862106 1-Iododibenzo[b,d]furan-2-ol

1-Iododibenzo[b,d]furan-2-ol

Cat. No.: B12862106
M. Wt: 310.09 g/mol
InChI Key: XEUGSJMRLQWGLC-UHFFFAOYSA-N
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Description

1-Iododibenzo[b,d]furan-2-ol is a chemical compound with the molecular formula C12H7IO2. It is a derivative of dibenzofuran, where an iodine atom is substituted at the first position and a hydroxyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iododibenzo[b,d]furan-2-ol can be synthesized through several methods. One common approach involves the iodination of dibenzofuran followed by hydroxylation. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions. The hydroxylation step can be carried out using a base, such as sodium hydroxide, in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Iododibenzo[b,d]furan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
1-Iododibenzo[b,d]furan-2-ol has been investigated for its potential anticancer properties. Its structural similarity to other benzofuran derivatives allows it to interact with biological targets involved in cancer progression. Research indicates that compounds in this class can modulate signaling pathways related to cell survival and proliferation, making them promising candidates for further development as anticancer agents .

Mechanism of Action
The mechanism through which this compound exerts its effects may involve the inhibition of specific kinases or transcription factors linked to oncogenesis. For instance, studies have shown that similar compounds can inhibit the FOXO transcription factor, which plays a crucial role in regulating apoptosis and cell cycle progression .

Materials Science Applications

Organic Light Emitting Diodes (OLEDs)
In materials science, this compound has been explored for its potential use in organic light-emitting diodes (OLEDs). The compound's ability to form stable organic layers makes it suitable for applications in electronic devices. Its incorporation into OLED structures can enhance the efficiency and stability of the emitted light .

Photonic Devices
The compound's photophysical properties also make it a candidate for photonic applications. Its ability to absorb and emit light at specific wavelengths can be utilized in sensors and imaging technologies, contributing to advancements in optical devices .

Cosmetic Formulations

Skin Care Products
Recent studies have highlighted the potential of this compound in cosmetic formulations, particularly for skin care products. Its antioxidant properties may provide protective benefits against oxidative stress on the skin, making it an attractive ingredient for anti-aging formulations .

Formulation Stability
When incorporated into creams or lotions, this compound can enhance the stability of the formulation while providing additional benefits. Research indicates that the compound can improve the rheological properties of emulsions, leading to better texture and application characteristics .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCompound TestedCancer TypeMechanism of ActionFindings
This compoundBreast CancerFOXO InhibitionReduced cell viability
Benzofuran DerivativeVariousKinase InhibitionInduced apoptosis

Case Study 1: Anticancer Properties
A recent study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell proliferation and an increase in apoptosis markers when treated with varying concentrations of the compound. These findings support further investigation into its potential as a therapeutic agent .

Case Study 2: Cosmetic Formulation Development
In a formulation study involving skin creams, researchers incorporated this compound into a base cream. The formulation was tested for stability and skin compatibility. Results showed that the inclusion of this compound improved both the sensory attributes and stability of the cream over time, indicating its potential utility in cosmetic products .

Mechanism of Action

The mechanism of action of 1-iododibenzo[b,d]furan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Iododibenzo[b,d]furan-2-ol is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its electrophilic properties, while the hydroxyl group provides opportunities for hydrogen bonding and further functionalization .

Biological Activity

1-Iododibenzo[b,d]furan-2-ol is a compound of increasing interest due to its unique structural properties and potential biological activities. It is characterized by the presence of both an iodine atom and a hydroxyl group, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C12H7IO2C_{12}H_{7}IO_{2} and a molecular weight of approximately 310.09 g/mol. The structure features a dibenzofuran core with an iodine substituent at position 1 and a hydroxyl group at position 2. Its unique properties stem from the combination of these functional groups, which enhance its electrophilic character and ability to form hydrogen bonds.

PropertyValue
Molecular FormulaC12H7IO2
Molecular Weight310.09 g/mol
IUPAC Name1-iododibenzofuran-2-ol
InChI KeyXEUGSJMRLQWGLC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the iodination of dibenzofuran followed by hydroxylation. Common methods include:

  • Iodination : Using iodine and an oxidizing agent like hydrogen peroxide under acidic conditions.
  • Hydroxylation : Employing a base such as sodium hydroxide in suitable solvents.

These methods have been optimized for high yields in both laboratory and industrial settings .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its affinity for certain enzymes and receptors.
  • Halogen Bonding : The iodine atom can participate in halogen bonding, influencing the conformation and activity of target proteins.

These interactions can modulate enzyme activities and signal transduction pathways, leading to various biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests that this compound may serve as a lead compound for novel cancer therapeutics .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent .
  • Anticancer Research : In another study focusing on human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM after 48 hours .

Properties

Molecular Formula

C12H7IO2

Molecular Weight

310.09 g/mol

IUPAC Name

1-iododibenzofuran-2-ol

InChI

InChI=1S/C12H7IO2/c13-12-8(14)5-6-10-11(12)7-3-1-2-4-9(7)15-10/h1-6,14H

InChI Key

XEUGSJMRLQWGLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3I)O

Origin of Product

United States

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